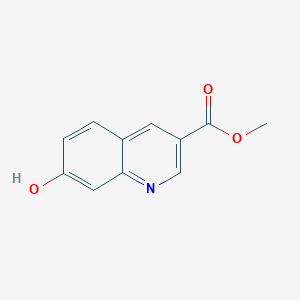

Methyl 7-hydroxyquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 7-hydroxyquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities

Mechanism of Action

Target of Action

Methyl 7-hydroxyquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been widely studied for its versatile applications in medicinal chemistry

Mode of Action

The mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Quinoline derivatives have been reported to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . The specific interactions of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Quinoline and its derivatives have been found to affect various biochemical pathways, but the specific pathways influenced by this compound remain to be determined .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of quinoline derivatives, it is plausible that this compound may have significant molecular and cellular effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-hydroxyquinoline-3-carboxylate typically involves the reaction of 7-hydroxyquinoline-3-carboxylic acid with methanol in the presence of a catalyst. One common method includes the use of sulfuric acid as a catalyst to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound often involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

Substitution: The hydroxyl group at the 7-position can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation reactions typically use reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as quinoline-3-carboxylic acid, 7-haloquinoline-3-carboxylate, and 7-alkylquinoline-3-carboxylate .

Scientific Research Applications

Methyl 7-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new therapeutic agents.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

- Quinoline-3-carboxylic acid

- 7-Hydroxyquinoline

- Methyl 8-hydroxyquinoline-3-carboxylate

Uniqueness

Methyl 7-hydroxyquinoline-3-carboxylate stands out due to its unique combination of a hydroxyl group at the 7-position and a carboxylate ester at the 3-position. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 7-hydroxyquinoline-3-carboxylate (M7HQC) is a derivative of the quinoline family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications in medicine and industry, supported by relevant data tables and case studies.

Overview of Quinoline Derivatives

Quinoline derivatives, including M7HQC, are known for their broad spectrum of biological activities. These compounds have been investigated for their antimicrobial , anticancer , antioxidant , and anti-inflammatory properties. The biological activity of M7HQC is particularly notable in the context of its potential therapeutic applications.

Biological Activities

-

Antimicrobial Properties

- M7HQC exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit Gram-positive microorganisms effectively. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial growth .

- Antiviral Activity

-

Anticancer Potential

- There is ongoing research into the anticancer potential of M7HQC. It has been observed to inhibit certain enzymes involved in cancer cell proliferation, suggesting a role in cancer therapy. The specific pathways affected by this compound are still under investigation, but its ability to modulate cell signaling pathways may contribute to its anticancer effects .

While the exact mechanism of action for M7HQC remains largely undefined, quinoline derivatives are known to interact with various biochemical pathways:

- Inhibition of DNA Gyrase : Some quinoline derivatives inhibit DNA gyrase, an enzyme critical for bacterial DNA replication .

- Modulation of Enzymatic Activity : Quinoline compounds often act as enzyme inhibitors, which can disrupt metabolic processes in pathogens and cancer cells .

- Antioxidant Activity : These compounds may also exhibit antioxidant properties, reducing oxidative stress within cells and contributing to their protective effects against various diseases .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

A study investigating the antiviral efficacy of quinoline derivatives found that certain compounds similar to M7HQC demonstrated high inhibition rates against Hepatitis B virus at concentrations as low as 10 µM. This suggests that M7HQC could be a promising candidate for further antiviral drug development .

Properties

IUPAC Name |

methyl 7-hydroxyquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-4-7-2-3-9(13)5-10(7)12-6-8/h2-6,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDODMUETGCPIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2C=C(C=CC2=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.